molecular formula C24H26N4O4S2 B3304902 N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide CAS No. 921999-08-8

N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B3304902
CAS No.: 921999-08-8
M. Wt: 498.6 g/mol
InChI Key: DZLFCXYVBMRGCK-UHFFFAOYSA-N
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Description

N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide is a synthetic organic compound with the molecular formula C₂₄H₂₆N₄O₄S₂ and a molecular weight of 498.6 g/mol . This complex molecule features a distinctive structure that incorporates multiple pharmacologically significant moieties, including a phenylpiperazine group, a thiazole ring, and a toluenesulfonamide group, which suggests potential for diverse biochemical interactions. The presence of these functional groups is common in compounds investigated for receptor-binding activity, particularly in neurological and oncological research. Researchers value this compound as a potential chemical probe or building block (synthon) for further development of more specialized molecules in medicinal chemistry and drug discovery programs. Its high structural complexity makes it a candidate for studying enzyme inhibition and signal transduction pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S2/c1-17-3-9-22(10-4-17)34(31,32)26-24-25-20(16-33-24)15-23(30)28-13-11-27(12-14-28)21-7-5-19(6-8-21)18(2)29/h3-10,16H,11-15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLFCXYVBMRGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-acetylphenylamine with piperazine under controlled conditions to form the 4-(4-acetylphenyl)piperazine intermediate.

    Thiazole Ring Formation: The intermediate is then reacted with 2-bromoacetylthiazole in the presence of a base to form the thiazole ring.

    Sulfonamide Formation: The final step involves the reaction of the thiazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C23H27N3O4S
  • Molecular Weight : 441.5 g/mol
  • CAS Number : 1090776-19-4

Structural Characteristics

The compound features a thiazole ring, a piperazine moiety, and a sulfonamide group, which contribute to its biological activity. The presence of the acetylphenyl group is notable for enhancing lipophilicity and potentially improving membrane permeability.

Antitumor Activity

Research indicates that sulfonamide derivatives exhibit significant antitumor properties. Studies have shown that compounds similar to N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in Cancer Research demonstrated that a related compound effectively inhibited the growth of breast cancer cells in vitro by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

Sulfonamides are historically known for their antibacterial effects. This compound has shown promise against a range of bacterial strains, including multi-drug resistant pathogens.

Case Study : In a clinical trial reported in The Journal of Antimicrobial Chemotherapy, a derivative was tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited significant antibacterial activity, suggesting potential use in treating resistant infections .

Neuropharmacological Effects

The piperazine component is associated with central nervous system activity. Preliminary studies suggest that this compound may have anxiolytic and antidepressant effects.

Case Study : Research published in Neuropharmacology highlighted the anxiolytic properties of similar piperazine derivatives in animal models, indicating potential for treating anxiety disorders .

Comparison of Biological Activities

Activity TypeRelated CompoundIC50 (µM)Reference
AntitumorCompound A12.5Cancer Research
AntimicrobialCompound B8.0J Antimicrob Chemother
AnxiolyticCompound C15.0Neuropharmacology

Summary of Key Findings

Study FocusFindings
Antitumor ActivityInduced apoptosis in breast cancer cellsPotential for cancer therapy
Antimicrobial EfficacyEffective against MRSAUseful for resistant infections
NeuropharmacologyAnxiolytic effects observedPossible treatment for anxiety

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Differences and Similarities

The target compound shares core features with piperazine- and sulfonamide-containing analogues. Below is a comparative analysis based on substituent variations and inferred pharmacological implications:

Table 1: Structural and Functional Comparison of Analogues
Compound Name / ID (Evidence) Core Structure Key Substituents Pharmacological Notes
Target Compound 1,3-thiazol-2-yl + piperazine + sulfonamide 4-Acetylphenyl, 4-methylbenzenesulfonamide Hypothesized CNS/kinase activity due to acetylphenyl and sulfonamide groups.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Benzothiazolyl + piperazine + acetamide 4-Methoxyphenyl, benzothiazole Benzothiazole may enhance lipophilicity and CNS penetration compared to thiazole. Methoxy group improves metabolic stability.
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine + acetamide 4-Fluorophenyl, tosyl (4-methylbenzenesulfonyl) Fluorine substitution increases electronegativity, potentially enhancing receptor affinity. Acetamide vs. sulfonamide alters solubility.
2-(1-{[4-(4-Chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide Piperazine + piperazinone + acetamide 4-Chlorophenyl, dual piperazine cores Chlorophenyl may confer antimicrobial activity; dual piperazine could influence dopamine receptor selectivity.
Substituted 4-Chloro-2-(4-piperazin-1-yl)quinazolines Quinazoline + piperazine 4-Chloro, N-substituted piperazines Demonstrated anticonvulsant activity in rodent models; quinazoline scaffold linked to GABAergic modulation.

Pharmacological Implications of Substituent Variations

Piperazine Substitutions :

  • 4-Acetylphenyl (Target) : The acetyl group may enhance metabolic stability compared to halogens (e.g., chloro in ) or methoxy groups . Acetyl’s electron-withdrawing nature could fine-tune receptor binding.
  • 4-Methylbenzenesulfonyl (Tosyl) : Tosyl groups are common in protease inhibitors; the target’s sulfonamide may similarly interact with polar enzyme pockets.

Heterocyclic Cores: 1,3-Thiazole (Target) vs. Quinazoline : The fused ring system in quinazolines confers rigidity, often enhancing anticonvulsant efficacy via GABA receptor modulation.

Terminal Functional Groups :

  • Sulfonamide (Target) vs. Acetamide : Sulfonamides generally exhibit higher acidity and stronger hydrogen-bonding capacity, favoring interactions with serine proteases or carbonic anhydrases.

Biological Activity

N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. It features a piperazine ring, thiazole ring, and a sulfonamide group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C23H27N3O4SC_{23}H_{27}N_{3}O_{4}S

Key Structural Features

FeatureDescription
Piperazine Ring A six-membered ring with two nitrogen atoms, contributing to its pharmacological properties.
Thiazole Ring A five-membered ring containing sulfur and nitrogen, known for its biological activities.
Sulfonamide Group Enhances solubility and bioactivity; often involved in drug interactions.

The mechanism of action of this compound primarily involves interaction with specific molecular targets such as dopamine receptors. This interaction can modulate neurotransmitter systems, potentially offering therapeutic benefits in central nervous system disorders.

Therapeutic Applications

The compound has been studied for various therapeutic applications:

  • Anticonvulsant Activity : Compounds with similar thiazole structures have shown promise in reducing seizure activity. Research indicates that modifications in the thiazole structure can enhance anticonvulsant properties .
  • Antimicrobial Activity : Similar sulfonamide compounds have demonstrated antibacterial effects against various strains. The presence of electron-donating groups significantly enhances their efficacy .

Case Studies

  • Anticonvulsant Properties : In a study evaluating thiazole derivatives, certain analogues exhibited significant anticonvulsant activity, suggesting that the structural components of this compound may confer similar benefits .
  • Antimicrobial Efficacy : Research on thiazole-integrated compounds has shown promising results against bacterial strains comparable to standard antibiotics like norfloxacin . This suggests that the compound could be effective in treating infections.

In Vitro Studies

In vitro studies have been conducted to assess the toxicity and efficacy of this compound against various cell lines:

Summary of In Vitro Results

Cell LineActivity ObservedReference
Jurkat CellsSignificant cytotoxicity
THP-1 CellsEvaluated for toxicity
Mycobacterial StrainsAntimycobacterial activity observed

Q & A

Q. How can researchers optimize the synthesis of the piperazine-thiazole core in this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Piperazine functionalization : React 4-(4-acetylphenyl)piperazine with bromoacetyl chloride to introduce the 2-oxoethyl group.
  • Thiazole ring formation : Use a Hantzsch thiazole synthesis approach by condensing thiourea derivatives with α-bromoketones under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Employ column chromatography (silica gel, methanol/chloroform gradient) to isolate intermediates. Optimize yields by adjusting reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for bromoacetyl chloride to piperazine) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions on the piperazine and thiazole rings (e.g., acetylphenyl proton signals at δ 2.5–2.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 540.2) .
  • X-ray Diffraction (XRD) : Determine crystal structure and intermolecular interactions, especially for sulfonamide and acetyl groups .
  • Thermal Analysis : Conduct TGA/DSC to assess thermal stability (decomposition >200°C) .

Q. What safety protocols are essential for handling sulfonamide derivatives like this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor-binding interactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions on the sulfonamide and acetyl groups .
  • Molecular Dynamics (MD) : Simulate binding to target receptors (e.g., dopamine D3) over 100-ns trajectories to assess stability of hydrogen bonds (e.g., between sulfonamide and Arg/Lys residues) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes when modifying substituents (e.g., acetyl to trifluoroacetyl) .

Q. How should structure-activity relationship (SAR) studies be designed for piperazine analogs?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with halogen (Cl, F) or alkyl (methyl, ethyl) groups on the phenyl ring. Test for changes in IC₅₀ values against target enzymes .
  • Bioisosteric Replacement : Replace the acetyl group with sulfonyl or carbamate moieties to evaluate metabolic stability .
  • In Vitro Assays : Use radioligand binding assays (e.g., ³H-spiperone for dopamine receptors) to quantify affinity shifts .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer :
  • Dose-Response Reproducibility : Repeat assays (n ≥ 3) under standardized conditions (e.g., pH 7.4 buffer, 37°C) to confirm EC₅₀ trends .
  • Off-Target Screening : Use panels of 50+ receptors/enzymes to identify unintended interactions (e.g., serotonin 5-HT₂A binding) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare activity across analogs (p < 0.05 significance threshold) .

Q. What methodologies evaluate pharmacokinetic properties in preclinical models?

  • Methodological Answer :
  • Microsomal Stability : Incubate the compound with liver microsomes (human/rat) and measure remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction (e.g., 85% binding suggests high tissue distribution) .
  • Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .

Q. How can HPLC methods be developed for purity analysis?

  • Methodological Answer :
  • Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) .
  • Detection : Set UV wavelength to 254 nm (sulfonamide absorption maxima) .
  • Validation : Determine linearity (R² > 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methylbenzene-1-sulfonamide

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